3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The molecule also has a benzenesulfonamide group, which is a benzene ring attached to a sulfonamide group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine and pyridazine rings would add a degree of three-dimensionality to the molecule, and the sulfonamide group could potentially form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine, pyridazine, and benzenesulfonamide groups. For example, the pyrrolidine and pyridazine rings might increase the compound’s lipophilicity, while the sulfonamide group might allow it to form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide and related compounds have been explored in oxidative cross-coupling reactions. For instance, benzenesulfonamides have been utilized in reactions with acrylate esters, facilitated by a palladium-copper catalyst system under air, to produce dihydrophenanthridine derivatives. These reactions demonstrate the potential of benzenesulfonamides in synthetic chemistry for constructing complex molecular architectures (Miura et al., 1998).
Enzyme Inhibition
Benzenesulfonamide derivatives, including structures similar to 3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide, have been investigated as inhibitors of human carbonic anhydrase isoforms. These studies highlight the therapeutic potential of sulfonamide derivatives in targeting specific enzymes, offering insights into the development of selective enzyme inhibitors for medical applications (Vaškevičienė et al., 2019).
GPR119 Agonists Discovery
Research into GPR119 agonists has led to the discovery and optimization of novel compounds structurally related to 3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide. These studies are crucial for understanding the molecular mechanisms underlying the modulation of GPR119, a receptor implicated in glucose homeostasis and energy balance, which could have implications for treating metabolic disorders (Yu et al., 2014).
Antimicrobial Activity
The synthesis and structural characterization of benzenesulfonamide derivatives have revealed their potential as antimicrobial agents. For example, research on methylbenzenesulfonamide CCR5 antagonists indicates the possibility of developing new treatments for HIV-1 infection, showcasing the broad spectrum of biological activities that sulfonamide derivatives can exhibit (De-ju, 2015).
Anticancer Potential
Investigations into novel indenopyridine derivatives, including those with benzenesulfonamide moieties, have demonstrated significant anticancer activity. These studies suggest the potential for developing new anticancer agents based on sulfonamide derivatives, contributing to the ongoing search for more effective cancer treatments (Ghorab & Al-Said, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-16-5-4-6-19(15-16)28(26,27)24-18-9-7-17(8-10-18)20-11-12-21(23-22-20)25-13-2-3-14-25/h4-12,15,24H,2-3,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOSFJRMOZJANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.